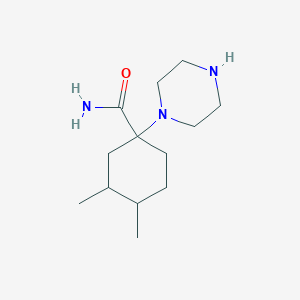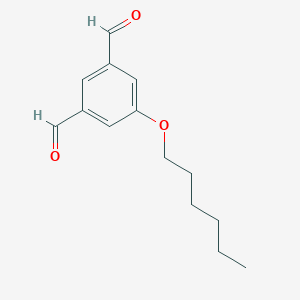
5-(Hexyloxy)isophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexyloxy)isophthalaldehyde is an organic compound with the molecular formula C14H18O3 It is a derivative of isophthalaldehyde, where a hexyloxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)isophthalaldehyde typically involves the alkylation of isophthalaldehyde with hexanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Hexyloxy)isophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-(Hexyloxy)isophthalic acid.
Reduction: 5-(Hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hexyloxy)isophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of Schiff bases and coordination complexes.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugated systems.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-(Hexyloxy)isophthalaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical transformations. The hexyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Schiff Base Formation: The aldehyde groups react with primary amines to form imines, which can then undergo further reactions.
Nucleophilic Substitution: The hexyloxy group can be replaced by various nucleophiles, leading to a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Isophthalaldehyde: The parent compound without the hexyloxy group.
Terephthalaldehyde: An isomer with aldehyde groups in the para position.
Phthalaldehyde: An isomer with aldehyde groups in the ortho position.
Uniqueness: 5-(Hexyloxy)isophthalaldehyde is unique due to the presence of the hexyloxy group, which imparts different solubility and reactivity characteristics compared to its parent compound and other isomers. This makes it particularly useful in applications requiring specific solubility or reactivity profiles.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-hexoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
DHKNGYQIUBIIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=CC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


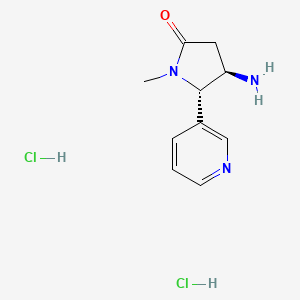
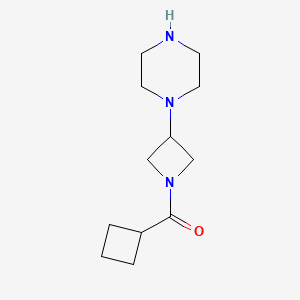

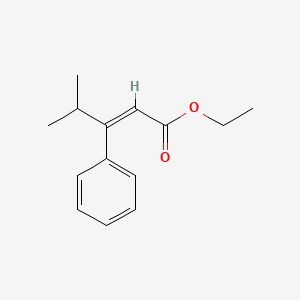
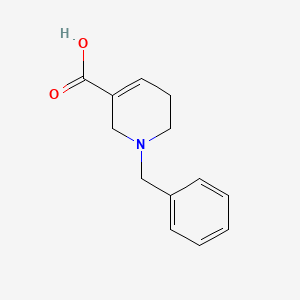

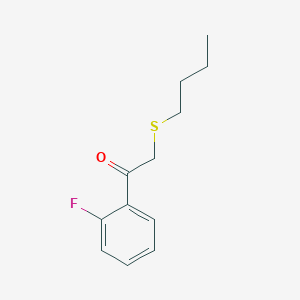
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
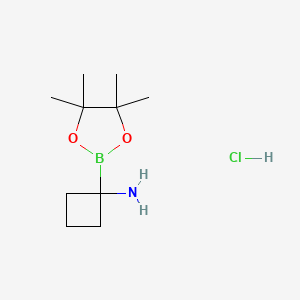

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
